molecular formula C16H10ClNO2S2 B2581177 (Z)-3-(4-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 849019-84-7

(Z)-3-(4-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2581177
CAS No.: 849019-84-7
M. Wt: 347.83
InChI Key: XNWVBJWCUNWBIX-NQDFZQDQSA-N
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Description

(Z)-3-(4-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a synthetically derived small molecule of significant interest in medicinal chemistry and drug discovery research, primarily for its potential as a multi-target kinase inhibitor. Its core structure is based on a rhodanine-4-one scaffold, a privileged heterocycle known for its diverse biological activities source . The molecule's design incorporates a (4-chlorophenyl) group at the 3-position and an (E)-3-(furan-2-yl)allylidene moiety at the 5-position, creating an extended conjugated system that is critical for its interaction with enzyme active sites. Research indicates that this compound exhibits potent inhibitory activity against a range of protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs) source . The inhibition of these key signaling enzymes makes it a valuable pharmacological tool for investigating pathways involved in oncology, particularly in the context of cell cycle arrest and apoptosis, and in neurodegenerative diseases, where GSK-3β is a well-validated target source . Its mechanism of action typically involves competitive binding at the ATP-binding pocket of the target kinases, disrupting phosphorylation events and subsequent downstream signaling cascades. As such, this compound is extensively used in in vitro assays and cellular models to elucidate the roles of specific kinases in disease pathophysiology and to validate new targets for therapeutic intervention.

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S2/c17-11-6-8-12(9-7-11)18-15(19)14(22-16(18)21)5-1-3-13-4-2-10-20-13/h1-10H/b3-1+,14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWVBJWCUNWBIX-NQDFZQDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in the Benzylidene/Allylidene Moiety

The biological and physicochemical properties of rhodanine derivatives are highly influenced by substituents on the benzylidene or allylidene groups. Key comparisons include:

Compound Name Substituent at Position 5 Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound (E)-3-(furan-2-yl)allylidene Not reported Furan, Chlorophenyl Potential antiviral N/A
(Z)-3-(4-Cl-Ph)-5-(4-(Me₂N)-Bz)-2-thioxo (2m) 4-(dimethylamino)benzylidene 249–251 Dimethylamino, Chlorophenyl Antioxidant (QSAR study)
A4 () Benzylidene 259–261 Benzothiazole α-Amylase/α-glucosidase inhibition
A7 () 4-Methoxybenzylidene 266–268 Methoxy Enzyme inhibition
3d () 4-Hydroxy-3-methoxybenzylidene 217–219 Hydroxy, Methoxy Aldose reductase inhibition
Compound 136 () Bicyclo[2.2.1]heptane-furan hybrid Not reported Bicyclic, Piperazine Influenza virus fusion inhibitor

Key Observations :

  • Furan-containing derivatives (e.g., target compound, compound 136) exhibit π-π stacking capabilities, which may correlate with antiviral activity .

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